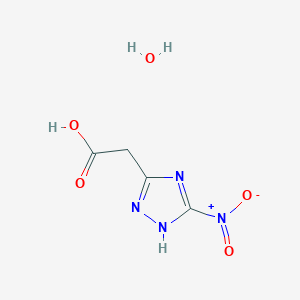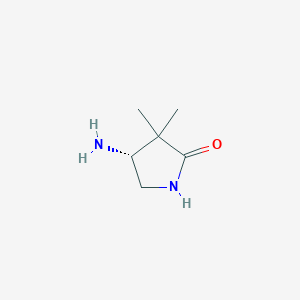
1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride
Vue d'ensemble
Description
“1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride” is a chemical compound with the molecular formula C10H15BrClNOS . It is used in various research and development applications .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves complex organic chemistry reactions . The product is typically purified by crystallization from 96% ethanol and characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Neurobiology and Psychopharmacology
The pharmacological profile of compounds structurally related to "1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride" reveals their significant impact on neurobiology and psychopharmacology. Studies on compounds like phencyclidine (1-(1-phencyclohexyl) piperidine hydrochloride), which shares a similar piperidine core, have contributed to our understanding of CNS reactivity and schizophrenia. Phencyclidine acts at various levels of the central nervous system, altering sensory inputs and demonstrating unique pharmacological activities distinct from other psychotomimetic or anesthetic drugs (Domino, 1964).
Opioid Receptor Interactions
The study of opioid receptor interactions, especially with analogs of fentanyl such as ohmefentanyl, has been instrumental in understanding receptor-mediated phenomena. These studies, focusing on the stereochemistry of molecules, have elucidated how structural modifications affect biological activity and interaction with opioid receptors, paving the way for the development of more effective and selective analgesics (Brine et al., 1997).
Acetylcholinesterase Inhibition
Donepezil, a piperidine derivative, serves as a central acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Its effectiveness highlights the therapeutic potential of piperidine derivatives in managing neurodegenerative conditions by improving cognition and global function in patients (Román & Rogers, 2004).
Antipsychotic and Mood Disorder Treatment
Lurasidone, another benzisothiazole antipsychotic drug with a piperidine moiety, demonstrates the role of such compounds in treating psychotic and mood disorders. It showcases the efficacy and safety of piperidine derivatives in managing schizophrenia and bipolar depression, offering insights into their low risk of metabolic side effects (Pompili et al., 2018).
DNA Interaction and Cancer Research
Compounds like Hoechst 33258, a bis-benzimidazole derivative with a piperidine group, bind to the minor groove of DNA, demonstrating specificity for AT-rich sequences. This property is exploited in cancer research, providing a basis for the design of new drugs targeting DNA interactions (Issar & Kakkar, 2013).
Propriétés
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS.ClH/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12;/h5,7,9,13H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFDKRFZQYFFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CS2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1845689-88-4 | |
| Record name | 4-Piperidinol, 1-[(4-bromo-2-thienyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845689-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrobromide](/img/structure/B3060079.png)


![[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060082.png)
amine hydrobromide](/img/structure/B3060084.png)






![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B3060095.png)
![(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B3060096.png)
